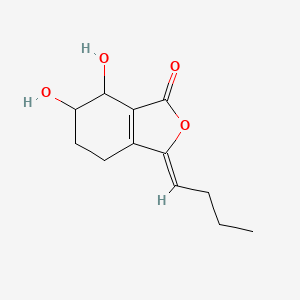

Senkyunolide H

Description

Contextualization within Natural Phthalide (B148349) Research

Phthalides are a class of chemical compounds characterized by a lactone fused to a benzene (B151609) ring. usda.gov They are predominantly found in plants of the Apiaceae family, many of which have a long history of use in traditional medicine. usda.gov Research into natural phthalides has revealed a wide array of pharmacological activities, including neuroprotective, anti-inflammatory, and cardiovascular effects. mdpi.comhep.com.cn

Senkyunolide H belongs to a subgroup of hydroxylated phthalide derivatives. usda.gov Its discovery and subsequent research have been part of a larger effort to isolate and characterize the numerous phthalides present in medicinal herbs. usda.gov Notably, it is often studied alongside its isomer, Senkyunolide I, and other related phthalides like Z-ligustilide, as they are frequently found together in the same plant sources. mdpi.comfrontiersin.org The investigation of these compounds often involves advanced analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy for their isolation and structural elucidation. nih.govnih.gov

Significance as a Bioactive Compound from Traditional Medicinal Plants

This compound is a significant bioactive constituent isolated from several traditional medicinal plants, most notably Ligusticum chuanxiong Hort. (also known as Chuanxiong) and Angelica sinensis (Oliv.) Diels. caymanchem.comresearchgate.netnih.gov These plants are staples in traditional Chinese medicine, often used to treat conditions like migraines, anemia, and various cardiovascular and cerebrovascular diseases. researchgate.netnih.gov

The presence of this compound in these traditionally used plants has prompted researchers to investigate its specific contributions to their therapeutic effects. researchgate.netnih.gov Studies have indicated that this compound possesses a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. frontiersin.orgcaymanchem.comresearchgate.net Its potential to modulate various signaling pathways within the body has made it a subject of interest for its potential therapeutic applications. caymanchem.comnih.gov

Detailed Research Findings

Academic research has explored various facets of this compound, from its chemical properties to its biological effects observed in in vitro and in vivo models.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Formal Name | (3Z,6R,7S)-rel-3-butylidene-4,5,6,7-tetrahydro-6,7-dihydroxy-1(3H)-isobenzofuranone | caymanchem.com |

| CAS Number | 94596-27-7 | caymanchem.com |

| Molecular Formula | C₁₂H₁₆O₄ | caymanchem.com |

| Molecular Weight | 224.3 g/mol | caymanchem.com |

| Solubility | Soluble in DMSO and Ethanol | caymanchem.com |

| Origin | Plant/Angelica sinensis, Ligusticum chuanxiong | caymanchem.commedchemexpress.com |

Reported Biological Activities

This compound has demonstrated a variety of biological activities in preclinical studies. These findings are summarized in the table below.

| Activity | Model System | Key Findings | Reference(s) |

| Antioxidant | Human liver HepG2 cells | Increased levels of heme oxygenase-1 (HO-1) and reduced reactive oxygen species (ROS) and malondialdehyde (MDA) levels. | caymanchem.com |

| Anti-proliferative | Primary mouse aorta smooth muscle cells | Inhibited the proliferation of smooth muscle cells with an IC50 value of <0.1 µg/ml. | caymanchem.com |

| Anti-osteoporotic | Ovariectomized mice | Decreased bone resorption by inhibiting osteoclast formation. | caymanchem.comnih.gov |

| Neuroprotective | Mouse model of cerebral ischemic stroke | Attenuated neuroinflammatory injury and showed potential in preventing cerebral ischemic stroke. | frontiersin.orgnih.gov |

| Anti-inflammatory | BV2 microglia cells | Attenuated lipopolysaccharide (LPS)-mediated neuroinflammation and oxidative stress. | researchgate.net |

| Anti-atherosclerotic | In vitro studies | May serve as a prototype for an anti-atherosclerotic drug by reducing red blood cell damage and aggregation. | chemfaces.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16O4 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

(3Z)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one |

InChI |

InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4- |

InChI Key |

DQNGMIQSXNGHOA-WTKPLQERSA-N |

Isomeric SMILES |

CCC/C=C\1/C2=C(C(C(CC2)O)O)C(=O)O1 |

Canonical SMILES |

CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 |

Synonyms |

senkyunolide H |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Botanical Sources and Phylogenetic Distribution

Senkyunolide H has been identified as a constituent of several medicinal plants belonging to the Apiaceae (or Umbelliferae) family. mdpi.comresearchgate.netnih.gov The distribution of this compound is a subject of ongoing phytochemical research.

Ligusticum chuanxiong Hort, commonly known as Chuanxiong, is a primary and well-documented botanical source of this compound. medchemexpress.comresearchgate.netnih.gov It is one of the major bioactive phthalides extracted from the rhizome of this plant. nih.govbiocrick.com Research indicates that this compound, along with its isomer Senkyunolide I, can increase in concentration during the drying and storage of L. chuanxiong rhizomes, suggesting they are transformation products of other phthalides like ligustilide (B1675387). mdpi.com

The rhizome of Cnidium officinale Makino is another significant source from which this compound has been isolated. nih.govphytopurify.comusda.gov Studies investigating the bioactive components of C. officinale have successfully identified and characterized this compound among other phthalide (B148349) derivatives. nih.govnih.gov Its presence in this species underscores the phytochemical relationship between different genera within the Apiaceae family. usda.gov

This compound is also found in the roots of Angelica sinensis (Oliv.) Diels, a plant widely recognized in traditional medicine. nih.govkaiser.com.tw Quantitative analyses have confirmed the presence of this compound, although its concentration can vary. kaiser.com.twnih.gov The co-occurrence of this compound with other phthalides in A. sinensis is a key area of phytochemical investigation. phcog.com

Beyond the aforementioned species, this compound and related phthalides are distributed across other plants in the Apiaceae family. usda.gov For instance, it has been reported in Ligusticum striatum. nih.gov The broader family of Apiaceae is rich in various phthalide compounds, and many species are investigated for their unique chemical profiles. nih.govusda.gov

Table 1: Botanical Sources of this compound

| Botanical Name | Common Name | Family | Plant Part |

|---|---|---|---|

| Ligusticum chuanxiong Hort | Chuanxiong, Szechuan lovage | Apiaceae | Rhizome |

| Cnidium officinale Makino | Cnidium rhizome | Apiaceae | Rhizome |

| Angelica sinensis (Oliv.) Diels | Dong Quai, Chinese Angelica | Apiaceae | Root |

Cutting-Edge Extraction and Purification Techniques

The isolation of this compound from its natural plant sources involves a multi-step process that begins with extraction using appropriate solvents, followed by sophisticated chromatographic techniques for purification. Conventional extraction methods for related phthalides often utilize solvents such as ethanol, methanol (B129727), or hexane. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analytical quantification and preparative isolation of this compound. mdpi.com

Analytical HPLC: HPLC methods, often coupled with ultraviolet (UV) or diode array detection (DAD), are widely used for the simultaneous determination of this compound and other active components in plant extracts. mdpi.comresearchgate.netnih.govphcog.com These methods allow for precise quantification and quality control of herbal materials. Chromatographic separation is typically achieved on a C18 column with a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and an acidic aqueous solution. mdpi.comresearchgate.net

Preparative HPLC: For obtaining high-purity this compound for research purposes, preparative HPLC is the method of choice. mdpi.comnih.gov This technique allows for the separation of this compound from complex mixtures and its isomers, such as Senkyunolide I. thegoodscentscompany.comresearchgate.net Successful preparative isolation of this compound from Ligusticum chuanxiong has been reported, yielding material with high purity. thegoodscentscompany.com

Besides HPLC, other chromatographic techniques like counter-current chromatography (CCC) have also been successfully employed for the preparative isolation and purification of this compound from the extracts of Rhizoma Chuanxiong. researchgate.netresearchgate.net

Table 2: HPLC Applications for this compound Analysis and Isolation

| HPLC Mode | Purpose | Detector | Column Type | Key Findings |

|---|---|---|---|---|

| Analytical | Simultaneous quantification of multiple components in Angelica Sinensis Radix | DAD | C18 | Developed a method to determine eight components including this compound. nih.gov |

| Analytical | Simultaneous quantification of six components in Angelica sinensis | PDA | C18 | Established a reliable method for quality control. phcog.com |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Senkyunolide I |

| Ligustilide |

| Ferulic acid |

| Falcarindiol |

| 6-hydroxy-7-methoxy-dihydroligustilide |

| Ligustilidiol |

| Senkyunolide A |

| Chlorogenic acid |

| Coniferyl ferulate |

| Levistolide A |

| E-ligustilide |

| Z-butylidenephthalide |

| E-butylidenephthalide |

| 3-butylphthalide |

| 3-butylidene-4-hydroxyphthalide |

| 6,7-epoxyligustilide |

| Senkyunolide F |

Counter-Current Chromatography (CCC) Protocols

Counter-Current Chromatography (CCC) has been effectively utilized for the isolation and purification of this compound from the crude extracts of Rhizoma Chuanxiong. researchgate.netresearchgate.net This technique, which operates without a solid support matrix, successfully circumvents issues like irreversible sample adsorption commonly encountered in conventional column chromatography. researchgate.net

In a specific application, a two-phase solvent system was optimized to achieve separation. The selected system consisted of n-hexane-ethyl acetate-methanol-water. researchgate.netresearchgate.net From a 400 mg sample of the crude plant extract, this single CCC run yielded 1.7 mg of this compound with a purity of 93%. researchgate.net The identity and structure of the isolated compound were subsequently confirmed using mass spectrometry (MS) and proton nuclear magnetic resonance (¹H NMR). researchgate.net

| Parameter | Details |

|---|---|

| Technique | Counter-Current Chromatography (CCC) |

| Source Material | Crude extract of Rhizoma Chuanxiong |

| Solvent System | n-hexane-ethyl acetate-methanol-water (3:7:4:6 v/v) |

| Mobile Phase | Lower phase of the solvent system |

| Elution Mode | Head-to-tail |

| Yield | 1.7 mg (from 400 mg crude extract) |

| Purity | 93% |

Preparative Scale Chromatographic Separations

Preparative scale chromatography is another crucial methodology for obtaining pure this compound. A multi-step approach combining different chromatographic techniques has proven successful. One such method involves an initial separation using high-speed countercurrent chromatography (HSCCC) followed by preparative high-performance liquid chromatography (prep-HPLC). researchgate.net

In this combined approach, the volatile oil from Rhizoma Chuanxiong is first subjected to HSCCC using a two-phase solvent system of n-butanol–acetic acid–water (4:1:5, v/v). researchgate.net This step rapidly yields a mixture containing this compound and Senkyunolide I. This enriched mixture is then further purified using preparative HPLC. The separation of the two compounds is achieved on a reversed-phase column with a mobile phase consisting of methanol and water. researchgate.net Analytical HPLC methods have also been developed for the simultaneous determination of this compound and other compounds in Angelicae Sinensis Radix, utilizing a gradient elution with acetonitrile and a 1% glacial acetic acid solution. scienceopen.comnih.gov

| Parameter | Details |

|---|---|

| Initial Technique | High-Speed Countercurrent Chromatography (HSCCC) |

| HSCCC Solvent System | n-butanol–acetic acid–water (4:1:5, v/v) |

| Purification Technique | Preparative High-Performance Liquid Chromatography (Prep-HPLC) |

| Prep-HPLC Mobile Phase | Methanol–water (50:50) |

| Flow Rate | 5 mL·min⁻¹ |

| Outcome | Separation of this compound and Senkyunolide I |

Elucidation of Chemical Structure and Stereochemistry

Advanced Spectroscopic and Spectrometric Techniques for Structural Assignment

The precise chemical structure and stereochemistry of Senkyunolide H have been pieced together using a suite of modern analytical methods. chemfaces.comnih.gov Techniques such as UV spectroscopy, mass spectrometry, and nuclear magnetic resonance spectroscopy are indispensable for identifying the compound and confirming its detailed structure. tandfonline.comresearchgate.net

Ultraviolet (UV) Absorption Spectroscopy

Ultraviolet (UV) absorption spectroscopy is a fundamental technique used in the initial identification and quantification of this compound, often in conjunction with High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov The analysis of this compound reveals a characteristic UV absorption maximum (λmax). In published studies using HPLC for separation, a detection wavelength of 278 nm has been effectively utilized to identify the compound. researchgate.netnih.gov Another source reports a UV absorption maximum at 274 nm. caymanchem.com This absorption is attributed to the electronic transitions within the molecule's chromophores, which include the α,β-unsaturated lactone system.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) and its high-resolution variant (HR-ESI-MS) are critical for determining the molecular weight and elemental composition of this compound. tandfonline.com This soft ionization technique allows for the analysis of the intact molecule, typically observing the protonated molecule [M+H]⁺ or other adducts. rsc.org The exact mass of this compound has been computed to be 224.10485899 Da, corresponding to the molecular formula C₁₂H₁₆O₄. nih.gov This precise mass measurement is a key piece of data used to confirm the identity of this compound in complex mixtures, such as plant extracts. tandfonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information for the complete structural assignment of this compound. tandfonline.comnih.gov A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to establish the carbon skeleton and the connectivity of protons and carbons. tandfonline.comscispace.com

Key NMR techniques and their findings include:

¹H-NMR (Proton NMR): Provides information on the number of different types of protons and their immediate electronic environment.

¹³C-NMR (Carbon NMR): Reveals the number of chemically distinct carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments are essential for assembling the molecular structure. Correlation Spectroscopy (COSY) identifies proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment shows couplings between protons and carbons over two to three bonds, which is crucial for connecting the different fragments of the molecule. nih.govnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is particularly important for determining the stereochemistry of the molecule. nih.govutoronto.ca It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This spatial information helps to establish the relative configuration of stereocenters, such as the (Z)-geometry of the butylidene double bond and the relative positions of the hydroxyl groups on the cyclohexene (B86901) ring. nih.gov

Stereochemical Differentiation and Isomeric Analysis

The bioactivity and physical properties of phthalides are highly dependent on their stereochemistry. This compound is part of a group of closely related isomers, making stereochemical differentiation a critical aspect of its analysis.

Its most well-known isomer is Senkyunolide I. chemfaces.comresearchgate.net The key structural difference between them lies in the geometry of the exocyclic double bond of the butylidene side chain. chemfaces.com

This compound is the (Z)-isomer.

Senkyunolide I is the (E)-isomer. researchgate.net

This isomeric relationship is a frequent point of analysis in phytochemical studies of Ligusticum chuanxiong. mdpi.com

Furthermore, this compound has two chiral centers at the C-6 and C-7 positions, where the hydroxyl groups are attached. The IUPAC name (3Z,6S,7R)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one specifies the absolute configuration at these centers. nih.gov The determination of the absolute configuration of such molecules often requires advanced techniques like comparing experimental Electronic Circular Dichroism (ECD) spectra with those calculated for possible stereoisomers. tandfonline.comresearchgate.net This combination of identifying the correct geometric isomer (Z vs. E) and determining the absolute configuration of each stereocenter is essential for the unambiguous characterization of this compound. chemfaces.comresearchgate.net

Biosynthesis, Biotransformation, and Metabolic Pathways

Elucidation of Precursor-Product Relationships

Metabolic Conversion Pathways from Z-Ligustilide

Senkyunolide H, along with its isomer Senkyunolide I, is recognized as a primary metabolite of Z-ligustilide. frontiersin.org The transformation of Z-ligustilide is a key process that influences the chemical profile of medicinal herbs during processing and storage. nih.gov Studies have shown that during the drying of fresh Ligusticum chuanxiong rhizomes, the concentration of major phthalides like Z-ligustilide decreases significantly, while this compound and Senkyunolide I levels increase. nih.gov This conversion is not limited to plant-based processes; it also occurs in vivo. When Z-ligustilide is administered orally, it is metabolized into this compound and Senkyunolide I. researchgate.net In vitro studies using rat and human hepatocytes have further confirmed that Senkyunolide I is a major metabolite of Z-ligustilide, suggesting similar metabolic pathways for the formation of this compound. nih.govsci-hub.se The metabolic pathways for ligustilide (B1675387) include epoxidation, epoxide hydrolysis, aromatization, hydroxylation, and glutathionylation. researchgate.netsci-hub.se

Identification of Epoxide Intermediates

The conversion of Z-ligustilide to this compound and I proceeds through a critical intermediate, an epoxide. nih.gov Specifically, 6,7-epoxyligustilide has been identified as a key intermediate in this transformation. nih.govnih.gov The proposed mechanism involves the oxidation of Z-ligustilide to form 6,7-epoxyligustilide, which is then hydrolyzed to yield the dihydroxyl products, this compound and Senkyunolide I. nih.govnih.govfrontiersin.org While 6,7-epoxyligustilide is a crucial step in the metabolic cascade, it is often difficult to detect in vivo. science.gov However, its presence has been confirmed through electrochemical reactions of Z-ligustilide. nih.gov Another potential epoxide intermediate, 3,8-epoxyligustilide, has also been observed during the degradation of Z-ligustilide. nih.gov

Enzymatic Catalysis in Phthalide (B148349) Biogenesis

The biosynthesis of phthalides, including this compound, is governed by specific enzymatic activities that catalyze key steps in their formation and transformation.

Role of Shikimate Dehydrogenase

Shikimate dehydrogenase is another key enzyme involved in phthalide biosynthesis. nih.gov This enzyme catalyzes the conversion of 3-dehydroshikimate to shikimate, a crucial step in the shikimate pathway which is responsible for the production of aromatic amino acids. ontosight.ainih.gov These aromatic amino acids serve as precursors for a wide array of secondary metabolites, including phthalides. nih.gov Similar to polyphenol oxidase, shikimate dehydrogenase is thought to facilitate the conversion of a carbonyl to a hydroxyl group, contributing to the transformation of ligustilide into its hydroxylated derivatives like Senkyunolide I and H. nih.govfrontiersin.org

Influences of Plant Processing and Environmental Factors on Biosynthetic Profiles

The concentration of this compound in medicinal plants is not static but is influenced by post-harvest processing and various environmental conditions.

Different processing methods applied to the rhizomes of Ligusticum chuanxiong have a marked effect on the levels of this compound. nih.gov For instance, steaming has been found to be more effective than stir-frying in increasing the amounts of this compound, Senkyunolide I, and Senkyunolide A, while the content of Z-ligustilide decreases. nih.govcore.ac.uk Drying fresh rhizomes at 60°C for 24 hours also leads to a corresponding increase in this compound and its isomer. nih.gov

Environmental factors such as altitude, temperature, sunshine, and rainfall play a crucial role in the accumulation of bioactive compounds, including this compound, in Angelica sinensis. mdpi.comnih.gov Cooler temperatures have been shown to enhance the accumulation of certain secondary metabolites. mdpi.com Furthermore, the chemical composition of different parts of the Angelica sinensis root can vary depending on the growth period, with environmental factors influencing the synthesis of specific compounds. mdpi.com The composition of the rhizosphere microbiome, which is itself influenced by the developmental stage of the plant, can also affect the accumulation of medicinal components. frontiersin.org

**Table 1: Effects of Processing on Major Constituents of *Ligusticum chuanxiong***

| Compound | Effect of Steaming | Effect of Stir-frying |

|---|---|---|

| This compound | Slight Increase nih.govcore.ac.uk | Less effective than steaming nih.govcore.ac.uk |

| Z-Ligustilide | Decrease nih.govcore.ac.uk | Decrease nih.govcore.ac.uk |

| Senkyunolide I | Slight Increase nih.govcore.ac.uk | Less effective than steaming nih.govcore.ac.uk |

| Senkyunolide A | Slight Increase nih.govcore.ac.uk | Less effective than steaming nih.govcore.ac.uk |

| Ferulic Acid | Initial Increase nih.govcore.ac.uk | Initial Increase nih.govcore.ac.uk |

| Levistolide A | Unchanged nih.govcore.ac.uk | Unchanged nih.govcore.ac.uk |

Chemical Synthesis and Rational Design of Analogues

Synthetic Approaches to Senkyunolide H and Its Stereoisomers

While this compound can be isolated from natural sources such as Ligusticum chuanxiong, its total synthesis in the laboratory is crucial for enabling extensive biological evaluation and the generation of novel analogues. The synthesis of phthalides, the structural class to which this compound belongs, has been an area of active research. Stereoselective synthesis is particularly important for this compound, as it possesses multiple chiral centers, and its biological activity is likely dependent on a specific stereochemical configuration.

General strategies for the asymmetric synthesis of substituted phthalides often involve key steps such as aldol (B89426) reactions, Diels-Alder cycloadditions, or transition-metal-catalyzed cross-coupling reactions to construct the core bicyclic ring system with precise stereocontrol. The introduction of the dihydroxy groups on the cyclohexane (B81311) ring of this compound presents a significant synthetic challenge, requiring stereoselective dihydroxylation or the use of chiral starting materials where the stereochemistry is already established. Although a specific total synthesis of this compound has not been detailed in readily available literature, the synthesis of structurally related phthalides provides a roadmap for its potential construction. For instance, the enantioselective synthesis of 3-substituted phthalides has been achieved through organocatalytic asymmetric aldol-lactonization reactions, offering a potential route to establishing the stereocenter adjacent to the lactone ring.

Design and Development of Novel Senkyunolide Analogues

The rational design of analogues is a cornerstone of medicinal chemistry, aiming to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. In the case of this compound, researchers have designed and synthesized a series of novel analogues with the goal of enhancing its neuroprotective effects.

One notable approach has been the incorporation of a furoxan-based nitric oxide (NO)-releasing moiety into the this compound scaffold. acs.org Nitric oxide is a key signaling molecule in the nervous system with known neuroprotective roles. The design strategy involves linking the furoxan group to the phthalide (B148349) core through linkers of varying lengths. The synthesis of these analogues typically starts from a precursor of the Senkyunolide core, which is then chemically modified to introduce the NO-donating functionality. This modular synthesis allows for the systematic variation of the linker and the furoxan substituent to explore their impact on biological activity. acs.org

Structure-Activity Relationship (SAR) Investigations of Synthetic Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. These investigations provide crucial insights for the design of more effective therapeutic agents. For this compound analogues, SAR studies have focused on evaluating their neuroprotective effects in cellular models of oxygen-glucose deprivation (OGD), which mimics the conditions of ischemic stroke.

A study on furoxan-based this compound analogues revealed several key SAR trends. acs.org All the synthesized compounds demonstrated some level of neuroprotection. Notably, the analogues possessing the nitric oxide-releasing furoxan functionality exhibited significant biological activity in the OGD models. acs.org The length of the linker connecting the furoxan ring to the Senkyunolide core was found to be a critical determinant of activity. An analogue with a short linker, designated as compound 1g , displayed the most potent neuroprotective effect, with cell survival rates reaching up to 145.2% at a concentration of 100 μM. acs.org This compound also showed a moderate neuroprotective effect in a model of oxidative stress. acs.org

These findings suggest that the presence of the NO-releasing moiety is beneficial for neuroprotection and that the spatial relationship between the NO-donating group and the phthalide core is crucial for optimal activity.

| Compound ID | Linker Structure | Neuroprotective Activity (Cell Survival % at 100 µM in OGD model) |

| 1f | -(CH₂)₂- | Significant |

| 1g | -(CH₂)₃- | 145.2% |

| 1h | -(CH₂)₄- | Significant |

| 1i | -(CH₂)₅- | Significant |

Data derived from a study on furoxan-based this compound analogues. acs.org "Significant" indicates a notable neuroprotective effect as reported in the study.

Mechanistic Insights into Pharmacological Activities Pre Clinical Investigations

Neuropharmacological Mechanisms of Action

Senkyunolide H exerts its neuroprotective effects through the modulation of several key intracellular signaling pathways that are critically involved in cell survival, inflammation, and death. These mechanisms have been primarily investigated in pre-clinical models of cerebral ischemia and neuroinflammation.

Regulation of PI3K/Akt/NF-κB Signaling Pathway in Cerebral Ischemic Models

A crucial mechanism of this compound's neuroprotective activity involves the activation of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, a key regulator of cell survival and proliferation. frontiersin.orgnih.gov In models of cerebral ischemic stroke, this compound treatment has been shown to increase the phosphorylation of PI3K and Akt. frontiersin.org This activation of the PI3K/Akt cascade is significant because it can inhibit downstream pathways that promote cell death and inflammation. frontiersin.orgfrontiersin.org

Specifically, the activation of Akt by this compound leads to the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. frontiersin.orgnih.gov NF-κB is a transcription factor that, when activated, moves into the nucleus and promotes the expression of pro-inflammatory and pro-apoptotic genes. frontiersin.org By stimulating the PI3K/Akt pathway, this compound effectively suppresses the activation of NF-κB, thereby reducing the release of inflammatory factors and enhancing the anti-apoptotic capacity of neuronal cells. frontiersin.orgnih.govfrontiersin.org This was demonstrated in studies where the neuroprotective effects of this compound were significantly diminished by the use of a PI3K inhibitor, LY294002, confirming the pathway's importance. frontiersin.orgnih.gov

Table 1: Effect of this compound on PI3K/Akt/NF-κB Pathway Components in Cerebral Ischemia Models

| Model | Treatment | Key Findings | Reference |

| Mouse MCAO Model | This compound (40 mg/kg) | Increased p-PI3K and p-Akt levels; Decreased NF-κB expression in the hippocampus. | frontiersin.org |

| OGD/R-injured PC12 cells | This compound (100 μM) | Increased p-PI3K and p-Akt levels; Reduced NF-κB expression; Reduced cleaved caspase-3. | frontiersin.org |

| OGD/R-injured PC12 cells | This compound + LY294002 (10 μM) | The protective effects of this compound were inhibited. | frontiersin.orgnih.gov |

MCAO: Middle Cerebral Artery Occlusion; OGD/R: Oxygen-Glucose Deprivation/Reperfusion

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK, JNK, p38)

The mitogen-activated protein kinase (MAPK) pathways, which include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are critical in mediating cellular responses to a variety of external stimuli, including stress and inflammation. nih.gov In the context of neuroinflammation, these pathways are often activated in microglia, the resident immune cells of the central nervous system. nih.govnih.gov

Pre-clinical studies have shown that this compound can modulate the activation of these MAPK pathways. nih.govresearchgate.net In lipopolysaccharide (LPS)-treated BV2 microglial cells, a model for neuroinflammation, this compound was found to inhibit the phosphorylation of ERK, JNK, and p38 in a dose-dependent manner. nih.gov This inactivation of the MAPK pathways by this compound is a key part of its anti-neuroinflammatory effect, as these kinases are involved in the production of pro-inflammatory mediators. nih.govresearchgate.net

Autophagy Pathway Modulation via PI3K/AKT/mTOR Signaling

Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins, and its dysregulation is implicated in various diseases, including cerebral ischemia. nih.gov The PI3K/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of autophagy. nih.govresearchgate.net

Research indicates that this compound can modulate autophagy in neuronal cells through this pathway. nih.govnih.gov In a rat model of cerebral ischemia, treatment with this compound-loaded nanoparticles was found to suppress the autophagy of neuronal cells. nih.gov This effect was associated with a decrease in the levels of proteins associated with the PI3K/AKT/mTOR pathway, suggesting that this compound's therapeutic effect in cerebral ischemia involves the modulation of this autophagy-regulating pathway. nih.gov

Attenuation of Neuroinflammatory Processes

Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, plays a detrimental role in the progression of many neurological disorders. nih.govresearchgate.net this compound has demonstrated a capacity to attenuate these neuroinflammatory processes. nih.govresearchgate.net

In studies using LPS-stimulated BV2 microglial cells, this compound treatment was shown to inhibit microglial activation. nih.govnih.gov This was evidenced by a shift in the microglial phenotype from the pro-inflammatory M1 state to the anti-inflammatory M2 state. nih.govnih.gov Furthermore, this compound dose-dependently reduced the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govaging-us.com This anti-inflammatory effect is largely attributed to its ability to inactivate the ERK and NF-κB signaling pathways. nih.govresearchgate.net

Inhibition of Apoptosis in Neuronal Cell Models

Apoptosis, or programmed cell death, is a key contributor to neuronal loss in conditions like cerebral ischemia. frontiersin.orgnih.gov this compound has been shown to exert anti-apoptotic effects in various neuronal cell models. frontiersin.orgnih.govfrontiersin.org

In models of oxygen-glucose deprivation/reperfusion (OGD/R) injury, which mimics ischemic conditions, this compound treatment significantly reduced neuronal cell death. frontiersin.org This anti-apoptotic effect is mediated, at least in part, by the activation of the PI3K/Akt pathway, which leads to an increase in the expression of the anti-apoptotic protein Bcl-xL and a decrease in the expression of the pro-apoptotic protein cleaved caspase-3. frontiersin.orge-century.us In other neuronal cell models, Senkyunolide A, a related compound, has also been shown to protect against corticosterone-induced apoptosis. dovepress.com

Table 2: Summary of this compound's Neuropharmacological Mechanisms

| Mechanism | Key Molecular Targets/Pathways | Observed Effects in Pre-clinical Models | Reference |

| Regulation of PI3K/Akt/NF-κB Signaling | ↑ p-PI3K, ↑ p-Akt, ↓ NF-κB | Neuroprotection in cerebral ischemia, reduced inflammation, and apoptosis. | frontiersin.orgnih.govfrontiersin.org |

| Modulation of MAPK Pathways | ↓ p-ERK, ↓ p-JNK, ↓ p-p38 | Attenuation of neuroinflammation in microglial cells. | nih.govresearchgate.netresearchgate.net |

| Autophagy Pathway Modulation | PI3K/AKT/mTOR | Suppression of neuronal cell autophagy in cerebral ischemia. | nih.govnih.gov |

| Attenuation of Neuroinflammation | ↓ Microglial activation (M1 to M2 shift), ↓ TNF-α, ↓ IL-1β | Reduced production of pro-inflammatory cytokines. | nih.govnih.govresearchgate.netaging-us.com |

| Inhibition of Apoptosis | ↑ Bcl-xL, ↓ Cleaved caspase-3 | Reduced neuronal cell death in ischemic models. | frontiersin.orgnih.gove-century.us |

Immunomodulatory and Anti-inflammatory Cellular Mechanisms

Beyond its neuropharmacological actions, this compound and related phthalides from Ligusticum chuanxiong exhibit broader immunomodulatory and anti-inflammatory effects. nih.govnih.gov These compounds have been shown to influence the function of various immune cells and modulate inflammatory signaling pathways. nih.govnih.gov

Studies have indicated that phthalides like Senkyunolide A and Ligustilide (B1675387) can inhibit the expression of AP-1 and NF-κB, two key transcription factors that regulate the expression of numerous pro-inflammatory genes. nih.gov This inhibition of NF-κB and AP-1 is a central mechanism for the anti-inflammatory properties of these compounds. nih.govnih.gov In the context of atherosclerosis, a disease with a significant inflammatory component, Senkyunolide A and Ligustilide were found to suppress the expression of CD137, a biomarker for the condition, through the inhibition of the AP-1 and AKT/NF-κB signaling pathways. nih.gov

Furthermore, this compound has been shown to directly impact the inflammatory response in microglial cells by inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines. nih.gov This suggests a direct modulatory effect on the cellular machinery of inflammation.

Suppression of Microglial Activation

Pre-clinical investigations have demonstrated that this compound (SNH) can effectively suppress the activation of microglial cells, such as BV2 cells. nih.govresearchgate.net Microglia are the primary immune cells of the central nervous system and their activation is a key event in neuroinflammation. nih.gov Studies have shown that treatment with SNH can attenuate the activation of BV2 microglial cells induced by lipopolysaccharide (LPS), a potent inflammatory stimulus. nih.govresearchgate.net This suppression of activation is observed in a dose-dependent manner and is characterized by a reduction in the expression of Iba1, a specific marker for microglia. nih.gov Furthermore, SNH treatment has been found to promote a shift in microglial phenotype from the pro-inflammatory M1 state to the anti-inflammatory M2 state. nih.govresearchgate.net

Regulation of Pro-inflammatory Cytokine Expression

This compound has been shown to modulate the expression of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.govnih.gov In studies using LPS-stimulated BV2 microglial cells, SNH treatment significantly decreased the mRNA and protein expression of these pro-inflammatory cytokines. nih.gov This reduction in cytokine expression suggests that SNH can mitigate the inflammatory response mediated by activated microglia. nih.gov Conversely, SNH has been observed to increase the expression of the anti-inflammatory cytokine IL-10. nih.gov

Interference with TLR4/NF-κB Signaling Axis

The anti-inflammatory effects of this compound are, in part, mediated through its interference with the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov The TLR4/NF-κB axis is a critical pathway in the inflammatory response, and its activation in microglia leads to the production of pro-inflammatory mediators. mdpi.comresearchgate.net Research indicates that SNH can downregulate the expression of TLR4 and inhibit the phosphorylation of NF-κB p65, a key step in the activation of the NF-κB pathway. nih.gov By inhibiting this signaling cascade, SNH effectively reduces the inflammatory response in microglial cells. nih.govresearchgate.net

Antioxidant Defense Mechanisms

Induction of Heme Oxygenase-1 (HO-1)

This compound has been identified as an inducer of heme oxygenase-1 (HO-1), a crucial enzyme with significant antioxidant and cytoprotective functions. caymanchem.comnih.govcnjournals.com Studies in HepG2 cells have shown that SNH increases the levels of HO-1. caymanchem.com The induction of HO-1 is a key mechanism through which SNH exerts its antioxidant effects, as HO-1 plays a vital role in cellular defense against oxidative stress. nih.govcnjournals.com The protective effects of SNH against oxidative damage have been shown to be attenuated by an inhibitor of HO-1, further highlighting the importance of this pathway. nih.gov

Scavenging of Reactive Oxygen Species (ROS) and Lipid Peroxidation Products

This compound demonstrates the ability to scavenge reactive oxygen species (ROS) and reduce the formation of lipid peroxidation products like malondialdehyde (MDA). caymanchem.comnih.gov In cellular models of oxidative stress, such as hydrogen peroxide-treated HepG2 cells and MPP+-treated PC12 cells, SNH has been shown to decrease the levels of ROS and MDA. caymanchem.comnih.gov This direct antioxidant activity contributes to its neuroprotective effects by preventing cellular damage caused by oxidative stress. nih.gov

Enhancement of Endogenous Antioxidant Enzyme Activities

In addition to its direct ROS scavenging capabilities, this compound has been found to enhance the activities of endogenous antioxidant enzymes. nih.govresearchgate.net Studies have reported that SNH treatment can increase the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govresearchgate.net By bolstering the cellular antioxidant defense system, SNH helps to mitigate the damaging effects of oxidative stress. nih.gov

Activation of Nrf2/HO-1 Pathway

This compound demonstrates protective effects against oxidative stress through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. nih.govtandfonline.com This pathway is a critical cellular defense mechanism against oxidative damage. nih.gov In its inactive state, Nrf2 is bound in the cytoplasm. Upon activation by compounds like this compound, Nrf2 translocates to the nucleus, where it stimulates the expression of antioxidant enzymes, including HO-1. frontiersin.org

Studies in human liver HepG2 cells have shown that this compound and its isomer, Senkyunolide I, induce the expression of HO-1. tandfonline.comcaymanchem.com This induction enhances the cell's ability to counteract oxidative damage. tandfonline.com Specifically, treatment with this compound at concentrations of 150 and 200 µg/ml reduced the levels of hydrogen peroxide-induced reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, in these cells. caymanchem.com The antioxidant activity of this compound was significantly diminished when a HO-1 inhibitor was used, confirming that the protective effect is mediated through the activation of the HO-1 pathway. tandfonline.com

Bone Metabolism and Anti-osteoporosis Mechanisms

This compound has shown significant potential in the context of bone health, particularly in mitigating bone loss associated with osteoporosis. nih.govnih.gov Osteoporosis is a disease characterized by excessive bone resorption by osteoclasts, leading to reduced bone mineral density. nih.govresearchgate.net

Preclinical research has demonstrated that this compound can effectively inhibit the formation of osteoclasts (osteoclastogenesis), the large multinucleated cells responsible for bone breakdown. nih.govresearchgate.net In vivo experiments using an ovariectomized mouse model of postmenopausal osteoporosis revealed that this compound administration decreased bone resorption by inhibiting osteoclast formation. caymanchem.comnih.gov This anti-osteoclastogenic effect was further confirmed in in vitro studies, where this compound suppressed the differentiation of bone marrow macrophages into mature osteoclasts. nih.govfrontiersin.org

The inhibitory effect of this compound on osteoclast formation is mediated through its modulation of key intracellular signaling pathways. nih.gov Research has shown that this compound downregulates the activation of the nuclear factor-κB (NF-κB) signaling pathway induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). nih.govnih.govnih.gov NF-κB is a critical transcription factor for osteoclast differentiation. frontiersin.orgnih.gov

Furthermore, this compound influences the mitogen-activated protein kinase (MAPK) pathway. Specifically, it has been observed to suppress the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) in osteoclast precursor cells. nih.govnih.govx-mol.netx-mol.net By regulating these crucial NF-κB, JNK, and ERK pathways, this compound effectively attenuates osteoclastogenesis, suggesting its potential as a therapeutic agent for osteoporosis. nih.govnih.gov

Cardiovascular and Anti-atherosclerotic Cellular Activities

This compound exhibits several cellular activities that suggest a protective role in the cardiovascular system, including effects against atherosclerosis.

The proliferation of vascular smooth muscle cells is a key event in the development of atherosclerosis. jst.go.jpmdpi.com this compound has demonstrated potent antiproliferative activity against these cells. nih.gov In primary cultures of mouse aorta smooth muscle cells, this compound inhibited proliferation with a half-maximal inhibitory concentration (IC50) of less than 0.1 µg/ml. caymanchem.comjst.go.jp This strong inhibitory effect highlights its potential as an anti-atherosclerotic agent. nih.gov

| Compound | IC50 (µg/ml) |

|---|---|

| This compound | <0.1 |

| Senkyunolide A | 1.52 |

| Ligustilide | 1.68 |

| Butylidenephthalide | 3.25 |

Hemorheology, the study of blood flow properties, is crucial in cardiovascular health. mdpi.com Abnormal erythrocyte (red blood cell) aggregation and morphology can contribute to blood stasis and related diseases. researchgate.netnih.gov Studies have indicated that this compound can reduce the metamorphic damage of red blood cells and prevent their aggregation. researchgate.net This effect on erythrocytes suggests another mechanism through which this compound may contribute to improving blood circulation. researchgate.net

Exploration of Other Biological Activities

Pre-clinical investigations into this compound and related phthalides have revealed a range of other potential pharmacological activities. These studies, primarily conducted in vitro and in animal models, highlight the compound's diverse biological effects, extending beyond its well-documented neuroprotective and anti-inflammatory properties.

Analgesic Properties

The class of compounds to which this compound belongs, the senkyunolides, are recognized for their analgesic properties. researchgate.netmdpi.comhep.com.cn Research suggests that the pain-relieving effects of this compound are linked to its potent anti-inflammatory and antioxidant capabilities. Specifically, this compound has been reported to play a role in alleviating neuropathic pain. researchgate.net This is achieved by inhibiting the activation of microglia, which are immune cells in the central nervous system known to contribute to pain sensitization. researchgate.net The related compound, Senkyunolide I, has also been noted for its analgesic effects in various pre-clinical models. mdpi.comnih.gov

Antithrombotic Effects

This compound has demonstrated potential as an antithrombotic agent. researchgate.net Studies indicate that it can impair platelet aggregation, a key process in the formation of blood clots. researchgate.netaging-us.com While direct mechanistic studies on this compound are emerging, research on the closely related compound, Senkyunolide I, provides significant insights. Senkyunolide I has been shown to exert synergistic antithrombotic effects, potentially by regulating multiple pathways that include oxidative stress, the coagulation cascade, and platelet activation. frontiersin.orgdntb.gov.ua These findings suggest that this compound may share similar mechanisms of action in preventing thrombosis.

Table 1: Pre-clinical Findings on the Antithrombotic Effects of Senkyunolides

| Compound | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| This compound | In vitro / Pre-clinical models | Impairs platelet and thrombosis aggregation. | researchgate.net, aging-us.com |

| Senkyunolide I | Zebrafish model | Showed synergistic antithrombotic effects; regulates oxidative stress, platelet activation, and coagulation cascade. | frontiersin.org, dntb.gov.ua |

Potential Anti-tumor Activity (e.g., antiproliferative effects)

The anti-tumor potential of this compound has been explored through its antiproliferative activities. While direct studies on cancer cell lines are limited for this compound, it has shown significant inhibitory effects on the proliferation of other cell types. A notable study found that this compound inhibits the proliferation of primary mouse aorta smooth muscle cells with a half-maximal inhibitory concentration (IC₅₀) of less than 0.1 µg/ml. caymanchem.commdpi.com

Investigations into related compounds provide further context. Senkyunolide A, another phthalide (B148349), exhibits selective antiproliferative activity against HT-29 human colon cancer cells (IC₅₀ = 54.17 µM) while being less potent against non-cancerous human colon cells. caymanchem.commedchemexpress.comchemsrc.com This suggests a potential for targeted effects within the senkyunolide class of compounds.

Table 2: Research Findings on the Antiproliferative Effects of Senkyunolides

| Compound | Cell Line / Model | Effect | IC₅₀ Value | Reference(s) |

|---|---|---|---|---|

| This compound | Primary mouse aorta smooth muscle cells | Inhibition of proliferation | <0.1 µg/ml | caymanchem.com, mdpi.com |

| Senkyunolide A | HT-29 colon cancer cells | Inhibition of proliferation | 54.17 µM | caymanchem.com |

| Senkyunolide A | CCD-18Co non-cancerous colon cells | Inhibition of proliferation | 109.11 µM | caymanchem.com |

Antibacterial and Anti-fibrosis Investigations

Recent research has begun to uncover novel antibacterial and anti-fibrosis activities for the senkyunolide family of compounds. researchgate.netdntb.gov.ua

Antibacterial Activity: While studies focusing specifically on this compound are scarce, research on related compounds is promising. Senkyunolide A has been isolated and shown to possess antibacterial activity against Propionibacterium acnes, a bacterium linked to skin acne. hep.com.cnnih.gov Another phthalide, Sedanolide, has also been noted for its antibacterial effects. researchgate.net

Anti-fibrosis Activity: The potential for senkyunolides to combat fibrosis is an emerging area of interest. researchgate.netdntb.gov.ua Although direct evidence for this compound is not yet widely published, a very recent (June 2025) pre-clinical study highlighted the potent anti-fibrotic properties of its isomer, Senkyunolide I. nih.govcolab.ws This study demonstrated that Senkyunolide I suppresses hepatic stellate cell activation and liver fibrosis by acting as a vitamin D receptor (VDR) agonist, thereby rebalancing fatty acid metabolism. nih.govcolab.ws This discovery points to a potential therapeutic strategy for liver fibrosis and suggests a possible shared mechanism for related senkyunolides.

Table 3: Summary of Antibacterial and Anti-fibrosis Research on Related Senkyunolides

| Activity | Compound | Model / Target | Key Findings | Reference(s) |

|---|---|---|---|---|

| Antibacterial | Senkyunolide A | Propionibacterium acnes | Exhibited antibacterial properties. | nih.gov |

| Anti-fibrosis | Senkyunolide I | Liver fibrosis models (in vivo / in vitro) | Suppresses hepatic stellate cell activation and liver fibrosis via VDR agonism. | nih.gov, colab.ws |

Advanced Analytical and Bioanalytical Methodologies in Senkyunolide H Research

Quantitative and Qualitative Determination of Senkyunolide H in Biological and Plant Matrices

The accurate measurement of this compound in various samples, from plant extracts to biological fluids, is fundamental to understanding its pharmacokinetics and distribution. To this end, several powerful analytical techniques have been developed and validated.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a widely used method for the quantitative analysis of this compound in herbal medicines. mdpi.comnih.govmdpi.com This technique offers robust and reliable quantification by separating this compound from other components in a sample, followed by its detection using a diode array detector that measures absorbance over a range of wavelengths. mdpi.comnih.gov

In a typical application, a C18 column is used for the separation process. mdpi.comcore.ac.uk The mobile phase often consists of a mixture of an acidic aqueous solution and acetonitrile (B52724), which is effective for eluting this compound and other related compounds. mdpi.com For instance, one method utilized a gradient elution with methanol (B129727) and a 0.05% H3PO4 solution in water to achieve separation. researchgate.net The detection wavelength is commonly set around 280 nm, where this compound exhibits strong UV absorbance. core.ac.ukresearchgate.net The HPLC-DAD method has been successfully applied to determine the content of this compound in various traditional Chinese medicinal preparations. nih.gov

Table 1: Example of HPLC-DAD Method Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | C18 |

| Mobile Phase | Methanol and 0.05% H3PO4 in water |

| Detection Wavelength | 280 nm |

| Application | Quantification in Rhizoma Chuanxiong |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

For enhanced sensitivity and selectivity, particularly in complex biological matrices like plasma, Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced version, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), are the methods of choice. chemfaces.comnih.govsigmaaldrich.comnih.gov These techniques couple the superior separation power of liquid chromatography with the precise mass detection capabilities of mass spectrometry, allowing for the accurate quantification of even trace amounts of this compound. nih.govnih.gov

A selective LC-MS method has been developed for the simultaneous determination of this compound and Senkyunolide I in rat plasma. sigmaaldrich.comnih.gov This method involved liquid-liquid extraction of the plasma samples with ethyl acetate, followed by separation on a Kromasil C18 column with a mobile phase of methanol and water. sigmaaldrich.comnih.gov The method demonstrated good linearity over a concentration range of 0.01-5.0 µg/mL for this compound, with a low limit of quantitation of 0.01 µg/mL. chemfaces.comsigmaaldrich.com

UHPLC-MS/MS methods offer even greater advantages in terms of speed, resolution, and sensitivity. nih.govnih.gov These methods have been successfully used to quantify this compound along with other components in Angelica sinensis and Ligusticum chuanxiong. nih.govnih.gov The use of a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water is common. nih.gov The high sensitivity of UHPLC-MS/MS allows for low limits of detection (LOD) and quantification (LOQ), often in the nanogram per milliliter range. nih.gov

Table 2: Performance Characteristics of a Validated LC-MS Method for this compound in Rat Plasma

| Parameter | Value |

|---|---|

| Linear Range | 0.01-5.0 µg/mL |

| Lower Limit of Quantitation (LLOQ) | 0.01 µg/mL |

| Intra-day Precision | < 9.8% |

| Inter-day Precision | < 10.0% |

| Accuracy (Relative Error) | < 5.9% |

| Mean Extraction Recovery | 80.5-85.0% |

High-Resolution Mass Spectrometry (e.g., LC-Orbitrap-MS) for Metabolite Profiling

To understand the metabolic fate of this compound in the body, high-resolution mass spectrometry techniques like Liquid Chromatography-Orbitrap Mass Spectrometry (LC-Orbitrap-MS) are employed. nih.govresearchgate.net These methods provide highly accurate mass measurements, which are essential for identifying and characterizing the structures of metabolites. nih.gov

In one study, LC-Orbitrap-MS was used to investigate the in vitro metabolism of this compound in rat and human hepatocytes. nih.gov This analysis led to the identification of 10 metabolites. nih.gov The primary metabolic pathways for this compound were determined to be hydroxylation, hydration, glucuronidation, and glutathione (B108866) (GSH) conjugation. nih.gov Such detailed metabolite profiling is crucial for a comprehensive understanding of the compound's disposition and potential biological activities of its metabolites. nih.gov

In Vitro Cellular and Molecular Biological Assays

To investigate the biological effects of this compound at a cellular level, a variety of in vitro assays are utilized. These techniques help to uncover the molecular targets and signaling pathways modulated by the compound.

Western Blotting for Protein Expression and Phosphorylation Analysis

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. In this compound research, it has been instrumental in revealing the compound's influence on various signaling pathways. nih.govfrontiersin.orgnih.gov Studies have shown that this compound can modulate the expression and phosphorylation status of key proteins involved in inflammation and cellular stress. nih.govnih.gov

For example, research has demonstrated that this compound can inhibit the phosphorylation of proteins in the mitogen-activated protein kinase (MAPK) pathway, such as ERK, JNK, and p38. nih.gov It also affects the NF-κB signaling pathway by reversing the phosphorylation of IκB-α and NF-κB p65. nih.gov Furthermore, this compound has been shown to downregulate the activation of the NF-κB, JNK, and ERK signaling pathways induced by the receptor activator of nuclear factor (NF)-κB ligand. nih.gov In studies related to neuroprotection, this compound treatment led to a decrease in PI3K expression and an increase in p-PI3K levels. frontiersin.org

Table 3: Proteins and Signaling Pathways Modulated by this compound as Determined by Western Blotting

| Signaling Pathway | Protein Analyzed | Effect of this compound |

|---|---|---|

| MAPK Pathway | Phosphorylated ERK, JNK, p38 | Inhibition/Reversal of phosphorylation nih.gov |

| NF-κB Pathway | Phosphorylated IκB-α, NF-κB p65 | Reversal of phosphorylation nih.gov |

| RANKL-induced Signaling | NF-κB, JNK, ERK | Downregulation of activation nih.gov |

| PI3K/Akt Pathway | PI3K, p-PI3K | Decreased PI3K expression, increased p-PI3K levels frontiersin.org |

Immunostaining and Confocal Microscopy Techniques

Immunostaining, coupled with confocal microscopy, allows for the visualization of specific proteins within cells, providing spatial information about their expression and localization. researchgate.netnih.govdovepress.comscispace.comresearchgate.net This technique has been used to complement Western blotting data and to observe the morphological changes in cells treated with this compound.

In studies on microglia, immunostaining has been used to assess the expression of IBA1, a marker for microglial activation. researchgate.net These experiments have visually confirmed the findings from Western blots, showing that this compound treatment can attenuate the activation of these immune cells. nih.govresearchgate.net The use of fluorescently labeled secondary antibodies and nuclear counterstains like DAPI allows for clear imaging of the target proteins in relation to the cell's nucleus, which can be captured using a confocal microscope. nih.govdovepress.comamegroups.org

Cell Viability and Proliferation Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely utilized colorimetric method to assess cell viability and proliferation in response to potential therapeutic compounds. In the context of this compound research, this assay has been instrumental in determining its effects on various cell types.

Studies have demonstrated that this compound can influence cell viability in a dose-dependent manner. For instance, in PC12 cells subjected to oxygen-glucose deprivation/reperfusion (OGD/R), a model for hypoxic-ischemic injury, pretreatment with this compound has been shown to protect against cell death. researchgate.netcabidigitallibrary.org Research indicates that this compound pretreatment significantly enhances cell viability in these injured cells. researchgate.net Specifically, while the OGD group shows a marked decrease in cell viability, treatment with this compound leads to a gradual, dose-dependent increase in cell viability. frontiersin.org

Similarly, the effects of related senkyunolides have been evaluated. For example, Senkyunolide A was found to have no notable cytotoxic effect on chondrocytes at concentrations up to 80 μg/mL, but it did significantly reduce cell viability at 160 μg/mL. nih.gov In another study using J5 human liver cancer cells, treatment with Sedanolide at 500 μM for 24 hours resulted in a significant reduction in cell viability. spandidos-publications.com These findings underscore the importance of dose-response studies in evaluating the therapeutic potential and cytotoxic limits of these compounds.

The neuroprotective effects of this compound have also been observed in models of cerebral ischemic stroke. In PC12 cells subjected to OGD, treatment with 100 μM this compound markedly reduced cell death. nih.govfrontiersin.org This protective effect was linked to the activation of specific signaling pathways. nih.govfrontiersin.org

Table 1: Effect of this compound and Related Compounds on Cell Viability

| Compound | Cell Line | Condition | Key Finding | Reference |

|---|---|---|---|---|

| This compound | PC12 | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Pretreatment protected against OGD/R-induced cell death. | researchgate.netcabidigitallibrary.org |

| This compound | PC12 | OGD/R | Dose-dependently increased cell viability. | frontiersin.org |

| This compound | PC12 | OGD | 100 μM treatment markedly reduced cell death. | nih.govfrontiersin.org |

| Senkyunolide A | Chondrocytes | Normal | No significant cytotoxicity up to 80 μg/mL. | nih.gov |

| Sedanolide | J5 (Human Liver Cancer) | Normal | 500 μM treatment significantly reduced cell viability. | spandidos-publications.com |

Gene Ontology (GO) and Pathway Enrichment Analysis

Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are crucial bioinformatic tools used to elucidate the molecular mechanisms underlying the therapeutic effects of compounds like this compound. These analyses help to identify key biological processes, molecular functions, and signaling pathways that are significantly regulated by the compound.

In the context of cerebral ischemic stroke (CIS), network pharmacology studies have been employed to uncover the potential mechanisms of this compound. frontiersin.orgnih.govnih.gov Through the construction of protein-protein interaction (PPI) networks of targets related to both this compound and CIS, researchers have identified key targets for further analysis. frontiersin.orgnih.govfrontiersin.org

GO enrichment analysis of these key targets revealed that this compound may exert its therapeutic effects in CIS by regulating several biological processes. frontiersin.orgnih.govfrontiersin.org These include the regulation of transcription from the RNA polymerase II promoter, the epidermal growth factor receptor (EGFR) signaling pathway, and phosphatidylinositol-mediated signaling. frontiersin.orgnih.govfrontiersin.org In terms of molecular function, the analysis highlighted enrichment in transcription factor binding, protein phosphatase binding, and nitric oxide synthase regulator activity. frontiersin.orgnih.govfrontiersin.org

KEGG pathway analysis further pinpointed the signaling pathways most significantly affected by this compound. researchgate.net The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway was consistently identified as being significantly enriched. researchgate.netfrontiersin.orgnih.gov Other significantly enriched pathways included the ErbB, neurotrophin, and FOXO signaling pathways. nih.gov The PI3K/Akt pathway is recognized as a critical mechanism, playing a key role in cell proliferation, migration, and angiogenesis. nih.gov Further experimental validation has confirmed that this compound activates the PI3K/Akt/nuclear factor kappa B (NF-κB) signaling pathway, which in turn inhibits the release of inflammatory factors and enhances anti-apoptotic capacity. nih.govnih.gov In PC12 cells, this compound has also been shown to protect against injury through the cAMP-PI3K/AKT signaling pathway. researchgate.netcabidigitallibrary.org

Table 2: Summary of Gene Ontology (GO) and KEGG Pathway Analysis for this compound in Cerebral Ischemic Stroke

| Analysis Type | Category | Enriched Terms/Pathways | Reference |

|---|---|---|---|

| Gene Ontology (GO) | Biological Process | Regulation of transcription from RNA polymerase II promoter, Epidermal growth factor receptor signaling pathway, Phosphatidylinositol-mediated signaling | frontiersin.orgnih.govfrontiersin.org |

| Molecular Function | Transcription factor binding, Protein phosphatase binding, Nitric oxide synthase regulator activity | frontiersin.orgnih.govfrontiersin.org | |

| KEGG Pathway | Signaling Pathway | Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, cAMP signaling pathway, ErbB signaling pathway, Neurotrophin signaling pathway, FOXO signaling pathway | researchgate.netcabidigitallibrary.orgfrontiersin.orgnih.gov |

In Vivo Animal Models and Translational Study Design

In vivo animal models are indispensable for validating the therapeutic potential of compounds identified through in vitro and bioinformatic studies, providing a bridge to translational research. This compound has been investigated in several animal models, primarily focusing on its neuroprotective and anti-osteoporotic effects.

In the realm of neuroprotection, the middle cerebral artery occlusion (MCAO) mouse model is a widely used experimental model for cerebral ischemia-reperfusion injury. frontiersin.orgnih.gov Studies have shown that post-treatment with this compound significantly improves outcomes in MCAO mice. nih.govfrontiersin.org Administration of this compound has been found to decrease neurological scores, reduce infarct volume, and lessen neuronal death in these animals. nih.govfrontiersin.org The mechanism underlying these protective effects has been linked to the activation of the PI3K/Akt/NF-κB signaling pathway. nih.govfrontiersin.org Specifically, intragastric administration of 40 mg/kg this compound was shown to activate this pathway, leading to increased levels of anti-apoptotic proteins like Bcl-XL and decreased levels of pro-inflammatory mediators. nih.govnih.gov These findings suggest that this compound has therapeutic potential for cerebral ischemic stroke by inhibiting inflammatory responses and apoptosis. nih.govnih.govresearchgate.net

Beyond neuroprotection, this compound has also been evaluated for its effects on bone health. In a study using ovariectomized mice, a model for postmenopausal osteoporosis, this compound demonstrated a therapeutic effect by inhibiting the formation of osteoclasts, which are cells responsible for bone resorption. caymanchem.comnih.gov This suggests that this compound could be a potential therapeutic agent for treating osteoporosis by targeting osteoclastogenesis. nih.gov The mechanism was found to involve the downregulation of NF-κB, JNK, and ERK signaling pathways. nih.gov

These in vivo studies, combined with in vitro findings, provide a solid foundation for the translational potential of this compound in treating conditions like cerebral ischemic stroke and osteoporosis. nih.govnih.govnih.gov

Table 3: Overview of In Vivo Animal Studies with this compound

| Animal Model | Condition Studied | Key Findings | Implicated Mechanism | Reference |

|---|---|---|---|---|

| Middle Cerebral Artery Occlusion (MCAO) Mice | Cerebral Ischemic Stroke | Decreased neurological scores, infarct volume, and neuronal death. | Activation of PI3K/Akt/NF-κB signaling pathway. | nih.govfrontiersin.org |

| Ovariectomized Mice | Postmenopausal Osteoporosis | Inhibited osteoclast formation and bone resorption. | Downregulation of NF-κB, JNK, and ERK signaling pathways. | caymanchem.comnih.gov |

| Rat Model | Hemorrhagic Stroke | Exerted protective effects against neurological deterioration. | Inhibition of the TLR4/NF-κB signaling pathway. | nih.gov |

Computational Approaches and Systems Biology in Senkyunolide H Research

Network Pharmacology for Multi-target Identification and Pathway Mapping

Network pharmacology integrates data from genomics, proteomics, and drug discovery to construct and analyze complex interaction networks within a biological system. This holistic approach is particularly well-suited for studying traditional medicines and their constituent compounds, which often act on multiple targets simultaneously.

Research on Senkyunolide H has effectively utilized network pharmacology to decipher its mechanisms. In a study investigating its neuroprotective effects against cerebral ischemic stroke, network pharmacology was employed to identify potential targets. frontiersin.orgnih.gov This analysis revealed 62 key targets for this compound, which were significantly involved in various biological processes, including the regulation of transcription and signaling pathways like the epidermal growth factor receptor and phosphatidylinositol-mediated signaling. frontiersin.orgnih.gov The Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis highlighted the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway as being significantly enriched. frontiersin.orgnih.gov This suggests that the therapeutic effects of this compound in cerebral ischemia may be mediated through the activation of the PI3K/Akt/nuclear factor kappa B (NF-κB) signaling pathway, which in turn inhibits the release of inflammatory factors and enhances anti-apoptotic capabilities. frontiersin.orgnih.govnih.gov

Similarly, network pharmacology has been applied to understand the role of this compound in treating other conditions. Studies on traditional Chinese medicine formulas containing this compound for the treatment of diseases like idiopathic pulmonary fibrosis have used this approach to screen for key active ingredients and their associated targets. researchgate.net These analyses consistently show that this compound interacts with multiple targets and pathways, underscoring its pleiotropic therapeutic potential. frontiersin.org

Table 1: Key Pathways for this compound Identified by Network Pharmacology

| Identified Pathway | Associated Disease/Condition | Key Functions |

|---|---|---|

| PI3K/Akt/NF-κB Signaling Pathway | Cerebral Ischemic Stroke | Anti-apoptosis, Inhibition of inflammation frontiersin.orgnih.govresearchgate.net |

| ERK and NF-κB Pathways | Neuroinflammation | Inhibition of microglia activation, Anti-inflammatory, Antioxidant researchgate.netresearchgate.net |

| Ras Signaling Pathway | Spinal Cord Injury | Neuroprotection amegroups.cn |

| VEGF Signaling Pathway | Spinal Cord Injury | Neuroprotection amegroups.cn |

Molecular Docking and Ligand-Target Interaction Modeling

To further validate the findings from network pharmacology and to understand the specific interactions at a molecular level, molecular docking simulations are employed. This computational technique predicts the binding affinity and orientation of a ligand (this compound) within the active site of a target protein.

Molecular docking studies have consistently demonstrated that this compound can form stable complexes with key protein targets identified through network pharmacology. For instance, in the context of spinal cord injury research, docking simulations showed a strong binding affinity between this compound and crucial proteins like ALB, AKT1, MAPK1, and EGFR. amegroups.cn A lower binding energy in these simulations indicates a more stable interaction, suggesting that this compound can effectively modulate the activity of these proteins. researchgate.net

In studies on idiopathic pulmonary fibrosis, molecular docking results also indicated a high affinity of this compound for relevant target proteins. researchgate.net This computational evidence provides a structural basis for the compound's biological activity and reinforces the predictions made by network pharmacology. These ligand-target interaction models are crucial for visualizing how this compound fits into the binding pockets of proteins, the types of chemical bonds it forms (e.g., hydrogen bonds), and which amino acid residues are critical for this interaction. researchgate.net

Table 2: Examples of this compound Molecular Docking Studies

| Target Protein | Associated Condition | Docking Result Indication |

|---|---|---|

| AKT1 | Spinal Cord Injury | Good binding affinity, potential for neuroprotection amegroups.cn |

| MAPK1 | Spinal Cord Injury | Good binding affinity, potential for neuroprotection amegroups.cn |

| EGFR | Spinal Cord Injury | Good binding affinity, potential for neuroprotection amegroups.cn |

| hMAO-B | Neurodegenerative Diseases | Slight inhibitory activity nih.gov |

In Silico Prediction of Pharmacological Profiles

In silico tools are widely used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, as well as their potential pharmacological activities. This allows for an early assessment of a compound's drug-likeness and potential liabilities. cjnmcpu.com

For this compound, in silico ADMET predictions have been part of broader studies on the components of medicinal plants. nih.govnih.gov These predictions help to estimate its pharmacokinetic properties, such as oral bioavailability and its ability to cross the blood-brain barrier. nih.govmdpi.com For example, research on phthalides from Chuanxiong Rhizoma involved in silico ADMET studies to assess drug-likeness, with some phthalides showing superior solubility and blood-brain barrier permeability. nih.gov

Furthermore, Prediction of Activity Spectra for Substances (PASS) and similar web-based tools can forecast the biological activity spectrum of a compound based on its chemical structure. nih.gov While specific PASS predictions for this compound are part of larger screening studies, the general methodology allows researchers to hypothesize a range of pharmacological effects, such as anti-inflammatory, antioxidant, and neuroprotective activities, which can then be prioritized for experimental verification. nih.govhep.com.cn Studies on the metabolism of this compound have also utilized in silico tools to assess the potential toxicity of its metabolites. researchgate.net

These computational predictions are invaluable for streamlining the drug discovery process by identifying promising candidates and flagging potential issues early on, thereby saving time and resources. cjnmcpu.com

Emerging Research Directions and Future Perspectives

Development of Advanced Drug Delivery Systems for Enhanced Bioavailability (e.g., Nanoparticle Encapsulation for Brain-Specific Delivery)

A significant hurdle in the clinical application of many natural compounds, including Senkyunolide H, is their limited bioavailability and difficulty in crossing the blood-brain barrier (BBB). nih.gov To address this, research is increasingly focused on advanced drug delivery systems. Nanoparticle-based carriers, which are submicron colloidal particles made from biocompatible and biodegradable materials, represent a promising strategy. mdpi.com

One study successfully loaded this compound into lipid nanoparticles, demonstrating that this formulation could overcome the BBB to treat cerebral ischemia (CI) in rat models. nih.gov The this compound-loaded nanoparticles were found to reduce nerve injury, decrease brain tissue water content, and inhibit the apoptosis and autophagy of neuronal cells. nih.gov This suggests that nanoparticle encapsulation not only improves delivery to the brain but may also enhance the therapeutic efficacy of the compound. nih.gov

Future research is exploring the modification of nanoparticle surfaces with specific ligands to achieve even greater brain-targeting capabilities. frontiersin.orgnih.gov These ligands are designed to bind to receptors highly expressed on brain endothelial cells, facilitating transport across the BBB. frontiersin.orgnih.gov

Table 1: Brain-Targeting Ligands for Nanoparticle Drug Delivery

| Ligand | Receptor Target | Mechanism of Action | Reference |

|---|---|---|---|

| Transferrin (Tf) | Transferrin Receptor (TfR) | Utilizes TfR-mediated cellular uptake to facilitate drug accumulation in the brain. frontiersin.orgresearchgate.net | frontiersin.org |

| Angiopep-2 (ANG) | Low-density lipoprotein receptor-related protein 1 (LRP1) | Binds to LRP-1, which is highly expressed on the BBB, to enhance transport into the brain. frontiersin.orgnih.gov | frontiersin.org |

These advanced delivery systems hold the key to unlocking the full neuroprotective potential of this compound by ensuring it reaches its target site of action in sufficient concentrations.

Comprehensive Elucidation of Enzymatic Properties and Regulatory Mechanisms in Biosynthesis

Understanding the biosynthesis of this compound is crucial for ensuring a sustainable supply through biotechnological production and for potential pathway engineering to create novel derivatives. Phthalides are known to be derived from the polyketide pathway. nih.gov However, the precise enzymatic steps and regulatory networks governing the formation of specific phthalides like this compound in plants such as Ligusticum chuanxiong and Angelica sinensis remain largely enigmatic. nih.gov